Lithiumaluminiumtri-tert-butoxidhydrid

Übersicht

Beschreibung

Lithium tri-tert-butoxyaluminum hydride is a mild reducing agent mainly used for the selective reduction of ketones.

Wissenschaftliche Forschungsanwendungen

Reduktionsmittel in der organischen Synthese

Lithiumaluminiumtri-tert-butoxidhydrid wird häufig als Reduktionsmittel in der organischen Synthese verwendet. Es ist besonders nützlich für die selektive Reduktion von Säurehalogeniden, Aldehyden, Ketonen und Estern aufgrund seiner Reaktivität und Selektivität .

Antimikrobielle Anwendungen

Diese Verbindung findet auch Anwendung als antimikrobielles Mittel. Seine chemischen Eigenschaften ermöglichen es ihm, das Wachstum von Mikroorganismen zu hemmen, was es in der Entwicklung antimikrobieller Behandlungen wertvoll macht .

Cholesterinsenkende Mittel

Im medizinischen Bereich wurde this compound als potenzielles Cholesterinsenkende Mittel identifiziert. Sein Mechanismus zur Reduzierung des Cholesterinspiegels im Körper könnte zu neuen Behandlungen für Hypercholesterinämie führen .

Ionenpermeable synthetische Membranen

Die Verbindung wird zur Herstellung von ionenpermeablen synthetischen Membranen verwendet. Diese Membranen finden in verschiedenen Bereichen Anwendung, darunter Wasserreinigung und Energiespeichersysteme .

Schwartz-Reagenz-Erzeugung

Eine hocheffiziente in situ-Erzeugung des Schwartz-Reagenzes beinhaltet die Verwendung von this compound. Diese Methode ist bequem zur Reduktion von Amiden zu Aldehyden und für die regioselektive Hydrozirkonierung-Iodierung von Alkinen und Alkenen .

Wirkmechanismus

Target of Action

Lithium aluminumtri-tert-butoxyhydride, also known as Lithium aluminum tri-tert-butoxyhydride or Aluminium lithium tri-tert-butoxide hydride, primarily targets acyl halides, aldehydes, ketones, and esters . It is also used to reduce imidoyl chlorides to aldimines .

Mode of Action

The compound acts as a bulky reducing agent . The mechanism for this reaction is a fairly straightforward nucleophilic acyl substitution; addition of hydride to the carbonyl followed by elimination of halide . The bulky tert-butoxy groups help to modulate (i.e., slow down) the reactivity of the reagent .

Biochemical Pathways

The compound is involved in the reduction of acid halides to aldehydes . It is also used in the reduction of amides to aldehydes and the regioselective hydrozirconation-iodination of alkynes and alkenes .

Pharmacokinetics

It’s important to note that the compound is a stable, mild reducing agent .

Result of Action

The compound selectively reduces acyl halides, aldehydes, ketones, and esters . It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to the corresponding thiols .

Action Environment

The compound is stable and its reactivity can be modulated by the bulky tert-butoxy groups . .

Biochemische Analyse

Biochemical Properties

Lithium aluminumtri-tert-butoxyhydride plays a crucial role in biochemical reactions as a reducing agent. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the reduction of aldehydes and ketones. The compound’s selective reduction properties make it valuable in biochemical pathways where specific reduction reactions are required without affecting other functional groups . For instance, it can reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols . These interactions are essential in various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

The effects of Lithium aluminumtri-tert-butoxyhydride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reduction of specific substrates within cells, thereby modulating metabolic pathways . The compound’s ability to selectively reduce certain functional groups without affecting others is crucial in maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, Lithium aluminumtri-tert-butoxyhydride exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the transfer of electrons to substrates, thereby reducing them. This process involves the formation of intermediate complexes with the target molecules, leading to their reduction . The compound’s mild reducing properties ensure that it selectively targets specific functional groups, minimizing unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium aluminumtri-tert-butoxyhydride change over time. The compound is stable under dry conditions but reacts with water, leading to its degradation . Long-term studies have shown that the compound maintains its reducing properties over extended periods when stored properly. Exposure to moisture can lead to its hydrolysis, affecting its efficacy in biochemical reactions . These temporal effects are crucial for researchers to consider when using the compound in long-term experiments.

Dosage Effects in Animal Models

The effects of Lithium aluminumtri-tert-butoxyhydride vary with different dosages in animal models. At lower doses, the compound effectively reduces specific substrates without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s reducing properties can become detrimental to the organism . Therefore, careful dosage optimization is essential in experimental settings.

Metabolic Pathways

Lithium aluminumtri-tert-butoxyhydride is involved in various metabolic pathways, primarily as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of aldehydes, ketones, and other functional groups . The compound’s selective reduction properties influence metabolic flux and metabolite levels, contributing to the synthesis of complex organic molecules. These interactions are vital in maintaining the balance of metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, Lithium aluminumtri-tert-butoxyhydride is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it exerts its reducing effects . The compound’s localization and accumulation within cells are influenced by its interactions with cellular components, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

Lithium aluminumtri-tert-butoxyhydride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its reducing effects precisely where needed, minimizing unwanted side reactions and enhancing its efficacy in biochemical processes.

Eigenschaften

InChI |

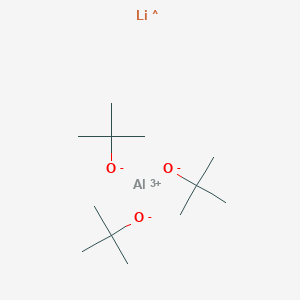

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBVGZAVHBZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27AlLiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17476-04-9 | |

| Record name | Lithium aluminum tri-tert-butoxyhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium lithium tri-tert-butoxide hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

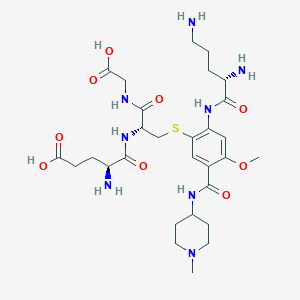

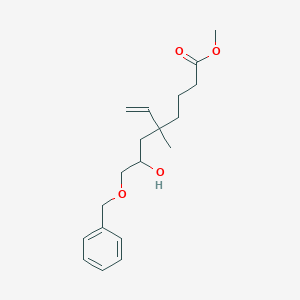

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

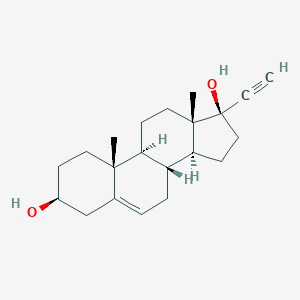

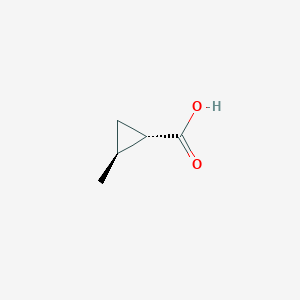

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

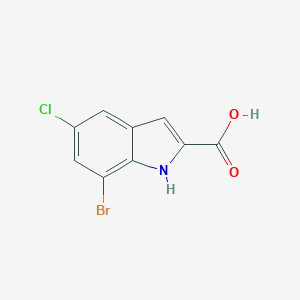

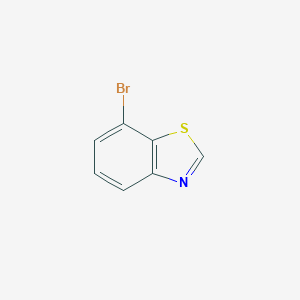

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)